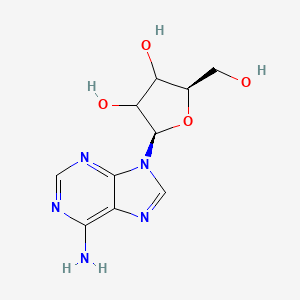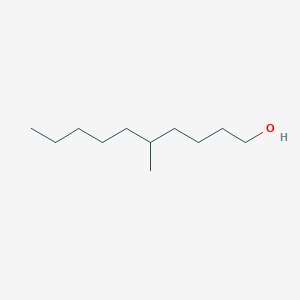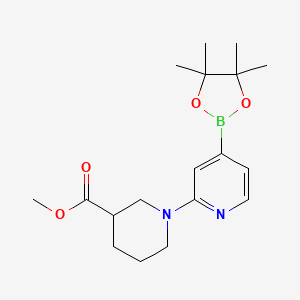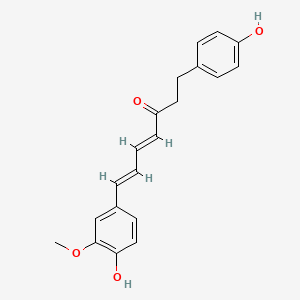
Azanidacycloheptan-2-one;carbanide;ethyl-(ethylideneamino)azanide;rhodium;rhodium(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanidacycloheptan-2-one;carbanide;ethyl-(ethylideneamino)azanide;rhodium;rhodium(3+) is a complex organometallic compound that incorporates rhodium, a transition metal known for its catalytic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azanidacycloheptan-2-one;carbanide;ethyl-(ethylideneamino)azanide;rhodium;rhodium(3+) typically involves the coordination of rhodium with organic ligands. One common method is the rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathway, which enables the synthesis of substituted compounds under mild and sustainable conditions using water as the sole solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes where rhodium complexes are used to facilitate the formation of the desired product. The use of water as a solvent and the absence of exogenous ligands make the process environmentally friendly and sustainable.
Chemical Reactions Analysis
Types of Reactions
Azanidacycloheptan-2-one;carbanide;ethyl-(ethylideneamino)azanide;rhodium;rhodium(3+) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where it acts as a catalyst to facilitate the transfer of oxygen atoms.
Reduction: It can also be involved in reduction reactions, where it helps in the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The compound can undergo substitution reactions where one ligand is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include diazo compounds, which are often used in carbene transfer reactions facilitated by rhodium catalysts . The conditions for these reactions typically involve mild temperatures and the use of solvents like water or organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, carbene transfer reactions can lead to the formation of cyclopropanes or other cyclic compounds .
Scientific Research Applications
Azanidacycloheptan-2-one;carbanide;ethyl-(ethylideneamino)azanide;rhodium;rhodium(3+) has several scientific research applications, including:
Biology: The compound’s catalytic properties are explored in biochemical reactions and the synthesis of biologically active molecules.
Medicine: Research is ongoing to investigate its potential use in drug synthesis and development.
Industry: The compound is used in industrial processes that require efficient and sustainable catalytic reactions.
Mechanism of Action
The mechanism of action of Azanidacycloheptan-2-one;carbanide;ethyl-(ethylideneamino)azanide;rhodium;rhodium(3+) involves the coordination of rhodium with organic ligands, which facilitates various catalytic reactions. The rhodium center acts as a catalyst by providing a site for the reaction to occur, thereby lowering the activation energy and increasing the reaction rate . The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
Rhodium(II) acetate: Another rhodium-based catalyst used in similar catalytic reactions.
Rhodium(III) chloride: A common rhodium compound used in various chemical reactions.
Rhodium(II) carboxylate complexes: These complexes are used in carbene transfer reactions and have similar catalytic properties.
Uniqueness
Azanidacycloheptan-2-one;carbanide;ethyl-(ethylideneamino)azanide;rhodium;rhodium(3+) is unique due to its specific structure and the combination of ligands, which provide distinct catalytic properties. Its ability to facilitate reactions under mild and sustainable conditions makes it particularly valuable in both research and industrial applications.
Properties
Molecular Formula |
C11H22N3ORh2 |
|---|---|
Molecular Weight |
418.12 g/mol |
IUPAC Name |
azanidacycloheptan-2-one;carbanide;ethyl-(ethylideneamino)azanide;rhodium;rhodium(3+) |
InChI |
InChI=1S/C6H11NO.C4H9N2.CH3.2Rh/c8-6-4-2-1-3-5-7-6;1-3-5-6-4-2;;;/h1-5H2,(H,7,8);3H,4H2,1-2H3;1H3;;/q;2*-1;;+3/p-1 |
InChI Key |
TVRKWMPKPFLKNL-UHFFFAOYSA-M |
Canonical SMILES |
[CH3-].CC[N-]N=CC.C1CCC(=O)[N-]CC1.[Rh].[Rh+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


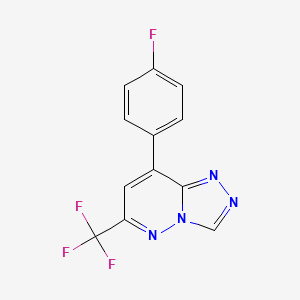
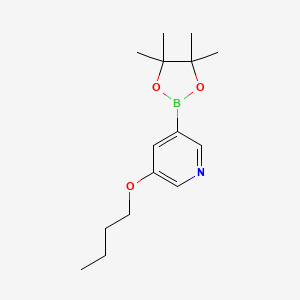
![2-hydroxy-5-methoxy-3-[(Z)-nonadec-10-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B13407686.png)
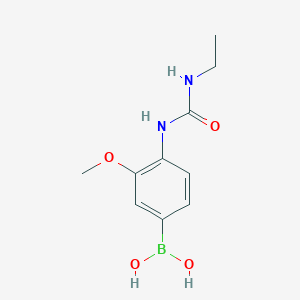
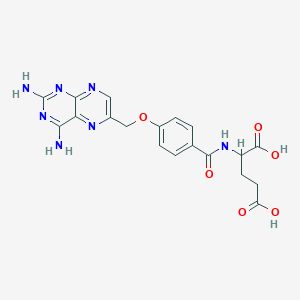
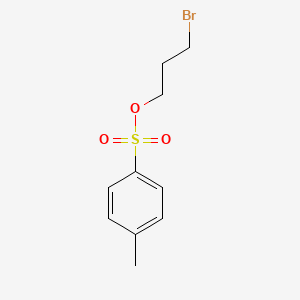
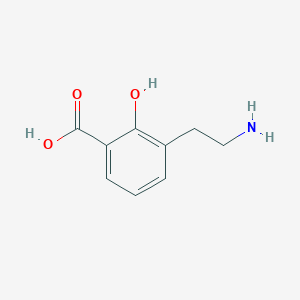
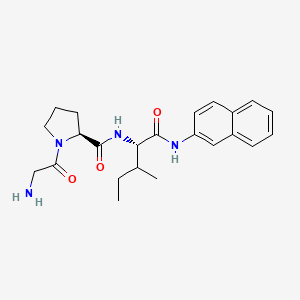
![(3R,4S,5S,9R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13407720.png)
